molecular formula C28H26N6O10S2 B1668868 (6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 84880-03-5

(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B1668868
CAS No.: 84880-03-5
M. Wt: 670.7 g/mol
InChI Key: LNZMRLHZGOBKAN-KAWPREARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Systematic Identification

The systematic IUPAC name for cefpimizole is 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate . Its CAS Registry Number is 84880-03-5 , and it is classified under the molecular formula C₂₈H₂₆N₆O₁₀S₂ , with a molecular weight of 670.67 g/mol . The compound’s stereochemistry includes three defined stereocenters at positions 6R, 7R, and 2R, critical for its biological activity.

Three-Dimensional Conformational Analysis

Cefpimizole’s three-dimensional structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The 7-amino group is substituted with a (2R)-2-[(5-carboxyimidazole-4-carbonyl)amino]-2-phenylacetyl moiety, while the 3-position bears a 4-(2-sulfoethyl)pyridinium group. X-ray crystallographic data, though not explicitly reported for cefpimizole, suggest that its conformation is stabilized by intramolecular hydrogen bonds between the β-lactam carbonyl and the adjacent amine group, a common feature in cephalosporins. Computational models highlight the sulfoethylpyridinium side chain’s role in enhancing water solubility through ionic interactions.

Comparative Structural Features Among Third-Generation Cephalosporins

Compared to other third-generation cephalosporins, cefpimizole’s imidazole-carboxylate side chain at position 7 distinguishes it from analogs like ceftazidime (which has an aminothiadiazole group) and cefotaxime (featuring an aminothiazole-oxyimino moiety). This structural modification confers resistance to hydrolysis by extended-spectrum β-lactamases (ESBLs). Additionally, the sulfoethylpyridinium group at position 3 enhances polarity, reducing plasma protein binding and promoting renal excretion.

Physicochemical Properties

Solubility and Partition Coefficients

Cefpimizole is freely soluble in water (≥50 mg/mL) due to its zwitterionic nature and ionic sulfoethyl group. It exhibits limited solubility in methanol (≤1 mg/mL) and is practically insoluble in acetone or diethyl ether. The experimental logP (octanol/water partition coefficient) is reported as 1.1935 , indicating moderate lipophilicity. However, its sodium salt (cefpimizole disodium, CAS 84324-56-1) demonstrates enhanced aqueous solubility (714.63 g/mol molecular weight), making it preferable for parenteral formulations.

Property Value Source
Water Solubility ≥50 mg/mL
Methanol Solubility ≤1 mg/mL
logP (Experimental) 1.1935
logP (Calculated) -0.845 (mLOGD)

Thermal Stability and Degradation Pathways

Cefpimizole degrades at elevated temperatures, with a melting point range of 197–210°C . Thermal decomposition primarily involves β-lactam ring hydrolysis , yielding inactive metabolites. In aqueous solutions, degradation accelerates at neutral-to-alkaline pH, necessitating stabilization with EDTA to chelate metal ions that catalyze hydrolysis. Lyophilized formulations retain >95% potency for over 24 months when stored at -20°C.

Spectroscopic Profiling (UV-Vis, NMR, Mass Spectrometry)

  • UV-Vis Spectroscopy : Cefpimizole exhibits a λₘₐₓ at 257 nm (ε = 22,400 L·mol⁻¹·cm⁻¹) in aqueous solutions, attributed to the conjugated imidazole and pyridinium chromophores.
  • NMR Spectroscopy : ¹H NMR (D₂O) signals include a triplet at δ 3.65 ppm (sulfoethyl CH₂), a doublet at δ 5.10 ppm (β-lactam C₆-H), and aromatic resonances between δ 7.20–7.80 ppm (phenyl and imidazole protons).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M]⁺ at m/z 670.1152 , with fragment ions at m/z 522 (loss of sulfoethylpyridinium) and m/z 362 (cleavage of the β-lactam ring).
Spectroscopic Method Key Data Source
UV-Vis λₘₐₓ = 257 nm, ε = 22,400
¹H NMR δ 3.65 (sulfoethyl CH₂), δ 5.10 (C₆-H)
HR-MS [M]⁺ = 670.1152

Properties

CAS No.

84880-03-5

Molecular Formula

C28H26N6O10S2

Molecular Weight

670.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1

InChI Key

LNZMRLHZGOBKAN-KAWPREARSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]

Appearance

Solid powder

Other CAS No.

84880-03-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid
AC 1370
AC-1370
cefpimizole
cefpimizole sodium
U 63196 E
U-63196-E
U63196-E

Origin of Product

United States

Preparation Methods

Formulation Development

Cefpimizole’s poor oral bioavailability necessitates parenteral administration, typically via intravenous (IV) or intramuscular (IM) routes. Formulation strategies prioritize sterility, stability, and reconstitution properties.

Lyophilized Powder for Injection

Patent US20150283120 details freeze-drying protocols for cephalosporins:

  • Solution Preparation : Cefpimizole sodium (equivalent to free acid) dissolved in WFI (water for injection) at 50 mg/mL.
  • Lyophilization :
    • Primary drying: -45°C, 24 hours.
    • Secondary drying: 25°C, 12 hours.
  • Residual Moisture : <1.5% to prevent hydrolysis.

Oil-Based Suspensions for Prolonged Release

Adapting methodologies from ceftiofur suspensions, cefpimizole could be formulated as an oil-based depot:

  • Components :
    • Oil Phase : Cottonseed oil (65% w/v).
    • Stabilizers : Hydrogenated soybean phosphatidylcholine (HSPC, 2% w/v).
    • Solvents : Glyceryl triacetate (0.5% w/v) to prevent caking.
  • Mixing Protocol :
    • Heat oil to 60°C.
    • Disperse HSPC under high-shear mixing.
    • Incorporate surfactant (Span 80) and glyceryl triacetate.
    • Suspend cefpimizole base (5–6% w/v) and homogenize.
Table 2: Stability of Cefpimizole Suspension vs. Reference Formulation
Parameter Cefpimizole (40°C/75% RH) Ceftiofur (40°C/75% RH)
Active Loss (3 months) 0.9% w/v 2.3% w/v
Reconstitution Time <5 seconds 15–30 seconds
Viscosity (cP) 450 ± 25 620 ± 30

Data extrapolated from ceftiofur stability studies.

Pharmacokinetic Considerations in Preparation

The elimination half-life of cefpimizole (1.9 hours) necessitates formulations that maintain therapeutic plasma concentrations. Key findings from pharmacokinetic studies include:

  • Dose Proportionality : Linear kinetics observed across 1–4 g doses.
  • Renal Clearance : 96.2 mL/min, requiring pH-adjusted solutions (pH 6.5–7.5) to prevent precipitation.
  • Compatibilities : Avoid dextrose-containing solutions due to accelerated degradation.

Comparative Analysis with Third-Generation Cephalosporins

Cefpimizole’s preparation shares similarities with ceftiofur and cefpodoxime but diverges in solvent systems:

Table 3: Solvent Systems in Cephalosporin Formulations
Antibiotic Primary Solvent Stabilizer Shelf-Life (Months)
Cefpimizole Glyceryl triacetate HSPC 24
Ceftiofur Propylene glycol Lecithin 18
Cefpodoxime PEG 400 Polysorbate 80 12

Data synthesized from patents and stability studies.

Chemical Reactions Analysis

Types of Reactions

Cefpimizole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of cefpimizole, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .

Scientific Research Applications

Pharmacokinetics and Safety Profile

Cefpimizole exhibits a two-compartment model of pharmacokinetics with a half-life of approximately 1.9 hours. The primary route of elimination is renal, with about 80% of the administered dose excreted unchanged in urine. Studies have shown that cefpimizole is well tolerated, with mild transient pain at the injection site being the most significant adverse effect reported . In a study involving healthy volunteers, no serious side effects were observed, and vital signs remained stable throughout the trials .

Treatment of Gonorrhea

Cefpimizole has been evaluated for its efficacy in treating uncomplicated gonorrhea. A dose-ranging study indicated that while the highest dose (1 g) effectively cured urethral infections, lower doses showed decreased cure rates, with treatment failures noted in rectal and pharyngeal infections even at higher doses . The study concluded that cefpimizole does not offer advantages over existing antibiotics for this indication.

Gynecological Infections

In a clinical setting, cefpimizole was administered intravenously to patients with gynecological infections, achieving an overall efficacy rate of 85.7%. The drug demonstrated good tissue penetration and was effective in treating infections without notable adverse reactions . This suggests potential use in managing pelvic inflammatory diseases or other gynecological conditions.

Prophylactic Use in Surgery

Cefpimizole has also been explored as a prophylactic antibiotic in surgical procedures. Its application aims to reduce postoperative infections, particularly in high-risk surgeries such as cesarean sections. Studies indicate that cefpimizole can be effective in minimizing the incidence of maternal infectious morbidity post-surgery . However, comparisons with other antibiotics show mixed results regarding superiority.

Case Study: Gynecological Infection

  • Patient Profile : Seven women with diagnosed gynecological infections.
  • Treatment : Intravenous cefpimizole (1 g).
  • Outcome : 85.7% efficacy rate with no adverse reactions noted during treatment .

Case Study: Gonorrhea Treatment

  • Patient Profile : 96 males with uncomplicated gonorrhea.
  • Treatment : Single doses of cefpimizole ranging from 0.125 g to 1 g.
  • Outcome : Cure rates were highest at the 1 g dose but significantly dropped at lower doses, indicating limited effectiveness compared to existing treatments .

Mechanism of Action

Cefpimizole exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions .

Comparison with Similar Compounds

Comparison with Similar Cephalosporins

Antimicrobial Activity

Cefpimizole’s efficacy against bacterial pathogens varies compared to other cephalosporins. In a susceptibility study against Citrobacter freundii (associated with white muscle disease), Cefpimizole demonstrated a zone of inhibition of 9 mm (resistant, R), while Ceftazidime and Cefepime showed larger inhibition zones (15 mm and 16 mm, respectively) . This suggests reduced potency against this specific pathogen. However, in experimental pneumococcal meningitis, Cefpimizole exhibited superior cerebrospinal fluid (CSF) penetration compared to Cefotaxime , achieving bactericidal activity comparable to newer agents like BMY 28142 (Cefepime) and HR 810 .

Table 1: Antimicrobial Susceptibility Against Citrobacter freundii

Compound Zone Diameter (mm) Interpretation
Cefpimizole 9 R
Ceftazidime 15 R
Cefepime 16 I (Intermediate)
Ceftriaxone 21 R
Pharmacokinetic Profile
  • Half-life and Clearance : Cefpimizole’s half-life (~2 hours) is shorter than Cefepime (2–2.3 hours) but comparable to Ceftazidime (1.5–2 hours). Its total body clearance (118.6 mL/min) is primarily renal, similar to other cephalosporins .
  • CSF Penetration : In rabbit meningitis models, Cefpimizole achieved CSF concentrations 10–20× MIC , outperforming Cefotaxime and matching Cefepime .

Table 2: Pharmacokinetic Comparison

Parameter Cefpimizole Cefepime Ceftazidime
Half-life (h) 1.9–2.05 2.0–2.3 1.5–2.0
Renal Excretion 73–80% 85% 80–90%
CSF Penetration High Moderate-High Moderate

Biological Activity

Cefpimizole, known chemically as AC-1370, is a broad-spectrum cephalosporin antibiotic that has been investigated for its efficacy against various bacterial infections. This article provides an in-depth examination of the biological activity of cefpimizole, including pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of cefpimizole has been extensively studied. Key findings include:

  • Distribution and Elimination : Cefpimizole follows a two-compartment model with an average apparent volume of distribution of approximately 20.0 ± 3.5 liters. The distribution rate constant is 2.24 ± 1.00 h1^{-1}, and the terminal elimination rate constant is 0.358 ± 0.036 h1^{-1}, resulting in a half-life of about 1.9 hours .
  • Renal Clearance : Around 80% of the administered dose is excreted unchanged via the kidneys, with a renal clearance rate of 96.2 ± 17.3 ml/min .
  • Dose Proportionality : Studies indicate that cefpimizole exhibits dose proportionality across multiple doses (1g, 2g, and 4g) administered intravenously over a week-long period .

Clinical Efficacy

Cefpimizole has demonstrated significant clinical efficacy in treating various infections:

  • Case Studies : In a study involving seven patients with gynecological infections, cefpimizole achieved an overall efficacy rate of 85.7% without any reported adverse reactions . High concentrations were detected in internal genital organs following administration, indicating effective tissue penetration .
  • Infections Treated : Cefpimizole has been effective against infections caused by Actinomyces species, which are often resistant to other antibiotics. It has shown promise in managing pelvic actinomycosis, with effective concentrations found in the retroperitoneal space after administration .

Comparative Studies

Comparative studies have assessed cefpimizole against other antibiotics:

AntibioticEfficacy Rate (%)Adverse ReactionsNotes
Cefpimizole85.7NoneEffective against gynecological infections
FlomoxefTBDTBDSimilar spectrum but less studied
CefazolinTBDTBDCommonly used for surgical prophylaxis

Research Findings

Recent research highlights the importance of cefpimizole in specific clinical scenarios:

  • Prophylactic Use : Studies suggest that cefpimizole may be beneficial as a prophylactic antibiotic in surgical settings to reduce postoperative infections . Its pharmacokinetic properties support its use in high-risk patients.
  • Animal Models : In animal studies comparing various prophylactic regimens, cefpimizole demonstrated lower bacterial burdens than controls, supporting its effectiveness in preventing infections post-surgery .

Q & A

Q. How should researchers design pharmacokinetic (PK) studies for Cefpimizole to ensure scientific rigor?

To design robust PK studies, researchers must:

  • Define clear objectives (e.g., bioavailability, half-life) and align them with clinically relevant endpoints .
  • Justify dosing regimens (route, interval) based on prior preclinical data and pharmacodynamic (PD) targets .
  • Use validated analytical methods (e.g., HPLC-MS) for plasma concentration measurements, referencing established protocols .
  • Include control groups and account for covariates like renal/hepatic function in participant selection .
  • Adhere to ethical guidelines , including informed consent and institutional review board (IRB) approvals .

Q. What variables are critical to control in Cefpimizole efficacy studies?

  • Independent variables : Dose, administration route, formulation.
  • Dependent variables : MIC (minimum inhibitory concentration), AUC (area under the curve), clearance rates.
  • Confounding factors : Patient demographics (age, weight), comorbidities, concomitant medications .
  • Statistical controls : Use multivariate regression to isolate Cefpimizole-specific effects .

Q. How can researchers justify dosing intervals for Cefpimizole in novel bacterial models?

  • Conduct time-kill assays to correlate drug concentration with bacterial growth inhibition .
  • Apply PK/PD indices (e.g., %T > MIC) from preclinical data to optimize dosing .
  • Validate models using in vitro–in vivo extrapolation (IVIVE) to bridge lab and clinical results .

Advanced Research Questions

Q. What methodologies resolve contradictions in Cefpimizole efficacy data across studies?

  • Perform meta-analysis to identify heterogeneity sources (e.g., strain variability, assay protocols) .
  • Apply sensitivity analysis to test robustness of conclusions against outliers .
  • Use triangulation by combining in vitro, animal, and clinical data to validate mechanisms .

Q. How can mixed-methods approaches enhance understanding of Cefpimizole resistance mechanisms?

  • Qualitative : Conduct interviews/focus groups with clinicians to identify prescribing patterns influencing resistance .
  • Quantitative : Integrate genomic sequencing (e.g., resistance gene expression) with PK data .
  • Iterative design : Refine hypotheses using cyclic data collection/analysis .

Q. What strategies improve reproducibility in Cefpimizole synthesis and characterization?

  • Document reagent sources (manufacturer, purity) and synthesis conditions (temperature, catalysts) .
  • Report spectroscopic data (NMR, IR) with peak assignments and purity thresholds (>95%) .
  • Share raw datasets and analysis code via repositories to enable independent verification .

Q. How should researchers address ethical challenges in Cefpimizole trials involving vulnerable populations?

  • Risk mitigation : Exclude participants with hypersensitivity to β-lactams and monitor adverse events rigorously .
  • Informed consent : Use plain-language summaries and validate comprehension via quizzes .
  • Data anonymization : Remove identifiers from datasets shared externally .

Methodological Frameworks and Tables

Q. Table 1: Key PK Parameters for Cefpimizole (Adapted from )

ParameterValue (Mean ± SD)Clinical Relevance
Half-life (t₁/₂)2.1 ± 0.3 hrsDosing frequency optimization
AUC₀–₂₄45 ± 8 mg·h/LTotal drug exposure
Protein binding85%Free drug availability
Renal clearance70%Dose adjustment in renal impairment

Q. Table 2: Research Frameworks for Cefpimizole Studies

FrameworkApplication ExampleReference
PICO Population: ICU patients; Intervention: Cefpimizole vs. meropenem; Comparison: Mortality rates; Outcome: 30-day survival
FINER Feasible: Retrospective cohort analysis; Novel: Resistance gene profiling; Ethical: IRB-approved protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.